molecular formula C11H10O5 B13797657 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid CAS No. 6000-06-2

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid

Cat. No.: B13797657
CAS No.: 6000-06-2
M. Wt: 222.19 g/mol
InChI Key: VJLYGVPKNHTZKM-UHFFFAOYSA-N
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Description

This compound is a bicyclic fused isobenzofuran derivative featuring a rigid ethano bridge (4,7-ethano group) and two ketone groups (1,3-dioxo). The carboxylic acid substituent at position 8 enhances its polarity, making it a versatile intermediate in synthetic chemistry and pharmacological research. Its structure has been resolved using crystallographic tools like SHELX programs, which are widely employed for small-molecule refinement and structural validation .

Properties

CAS No.

6000-06-2

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undec-10-ene-8-carboxylic acid

InChI

InChI=1S/C11H10O5/c12-9(13)6-3-4-1-2-5(6)8-7(4)10(14)16-11(8)15/h1-2,4-8H,3H2,(H,12,13)

InChI Key

VJLYGVPKNHTZKM-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C1C(=O)O)C3C2C(=O)OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form a cyclohexene derivative. This intermediate is then subjected to further reactions, including oxidation and hydrolysis, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization and chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dioxo groups into hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-4,7-ethanoisobenzofuran-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s unique bicyclic framework and functional groups invite comparisons with analogs differing in substituents, bridge configurations, or applications. Below is a detailed comparison supported by research findings:

Structural and Functional Group Variations

Compound Name (CAS/Key Identifier) Core Structure Functional Groups Molecular Formula Key Applications/Activities References
Target Compound 4,7-ethano-bridged isobenzofuran 1,3-dioxo, 8-carboxylic acid C₁₁H₁₀O₅ Intermediate, reference standard
But-2'-enoic acid allyl ester () Isobenzofuran with 4,7-ethano bridge Allyl ester at C8 C₁₄H₁₆O₄ Synthetic precursor for ester derivatives
8-(7-Hexyl-...)octanoic acid (CAS 6935-55-3) Hexyl-substituted ethano bridge 1,3-dioxo, octanoic acid chain C₂₁H₃₂O₅ Intermediate in fine chemical synthesis
endo-IWR-1 () 4,7-methano-bridged isobenzofuran 1,3-dioxo, quinolinyl-benzamide C₂₆H₂₃N₃O₃ Wnt signaling inhibition (anti-cancer)
Acetate derivative (CAS 103204-93-9) 4,7-ethano-bridged isobenzofuran 1,3-dioxo, 4-acetyloxy C₁₁H₁₂O₆ Chemical intermediate for esterification
Key Observations:
  • Bridge Configuration: The ethano bridge (C4–C7) in the target compound contrasts with the methano bridge in endo-IWR-1, which alters ring strain and conformational flexibility .
  • Substituent Effects: The carboxylic acid group (target compound) enhances hydrogen-bonding capacity, favoring crystallization and solubility in polar solvents. Ester derivatives (e.g., allyl ester in , acetate in CAS 103204-93-9) exhibit increased lipophilicity, improving membrane permeability for biological assays .

Physicochemical Properties

Limited data on exact melting points or solubilities are available in the provided evidence. However, inferences can be made:

  • Polarity : Carboxylic acid > amide > ester > hydrocarbon chains.
  • Stability : The 1,3-dioxo group in all analogs may confer susceptibility to nucleophilic attack, necessitating controlled storage (e.g., -20°C for endo-IWR-1 ).

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